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Compound Name: 4-Chloro-5-propylpyrimidine
CAS No.: 25199-00-2
Cat. No.: B1416232

Get Quote

Executive Summary: The "Propyl-Pyrimidine"
Paradox

The 4-Chloro-5-propylpyrimidine core (CAS 25199-00-2) is a privileged scaffold in drug
discovery, most notably serving as the structural anchor for the P2Y12 antagonist Ticagrelor
and various kinase inhibitors (e.g., JAK2, MSK1).[1]

While the 5-propyl group provides critical hydrophobic interactions that drive potency and
residence time, the 4-chloro substituent presents a dual-edged sword:

» Synthetic Utility: It is an efficient handle for
diversification.[1][2]

o Liability: If retained (in covalent probes) or present as an impurity, it poses significant
genotoxic risks (Ames positive) and off-target alkylation risks due to its reactivity with
biological nucleophiles (cysteines/lysines).[1]
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This guide details a self-validating workflow to profile the selectivity (on-target) and reactivity
(off-target) of compounds derived from this scaffold.

Chemical Context & Mechanism[1][3][4][5]
The 5-Propyl "Selectivity Filter"

Unlike the ubiquitous 5-methyl or 5-fluoro analogs, the 5-propyl group introduces significant
steric bulk and lipophilicity (

vs. methyl).[1]

e Kinase Binding: The propyl chain often clashes with the "gatekeeper"” residue in the ATP-
binding pocket.[1] This acts as a selectivity filter—excluding kinases with bulky gatekeepers
(e.g., T790M in EGFR) while retaining potency for those with smaller pockets or specific
hydrophobic grooves (e.g., P2Y12, specific tyrosine kinases).[1]

o Reactivity Modulation: The steric bulk at C5 slightly retards nucleophilic attack at C4
compared to 5-unsubstituted pyrimidines, but not enough to eliminate covalent risk without
profiling.[1]

Comparison: 5-Propyl vs. Alternative Substituents
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Experimental Protocol: The "Triad" Profiling
Workflow
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To validate a 4-Chloro-5-propylpyrimidine-based lead, you must execute this three-tiered
profiling system.

Phase 1: Intrinsic Reactivity (GSH Trapping)

Objective: Determine if the compound is a "hot" electrophile (pan-reactive) or a "tuned"”
covalent inhibitor.[1]

e Protocol:
o Incubate compound (

) with Glutathione (GSH,

, 500x excess) in PBS (pH 7.4) at
1]

o Sample at

min.[1]
o Analyze via LC-MS/MS (monitor loss of parent ion and formation of [M+GSH]+ adduct).
o Target Metric:

min for reversible drugs;

min for targeted covalent inhibitors.

Phase 2: Kinome Selectivity (Competition Binding)
Objective: Quantify the "Selectivity Entropy" introduced by the 5-propyl group.

o Method: Active-site directed competition binding (e.g., KINOMEscan®).[1]
e Protocol:
o Screen against a diverse panel of 96+ kinases (focusing on TK and AGC families).[1]

o Concentration:
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(high stringency).

o Readout: % Control. Hits defined as
remaining activity.[1]

o Follow-up: Determine
for hits.[1]

Phase 3: Genotoxicity Risk (Impurity Profiling)

Objective: If the 4-chloro intermediate is a process impurity.[1]

o Method: Bacterial Reverse Mutation Assay (Ames Test) - Strain TA100 (sensitive to base-
pair substitution).[1]

o Limit: The "Threshold of Toxicological Concern” (TTC) for such alkylators is typically
/day.[1]

Visualization: Profiling Logic & SAR Map

Diagram 1: The "Triad" Profiling Workflow

This decision tree illustrates the logic flow from synthesis to lead selection, ensuring no reactive
metabolites or promiscuous binders progress.[1]
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Caption: Logical workflow for filtering 4-chloro-5-propylpyrimidine derivatives based on
reactivity and selectivity thresholds.

Diagram 2: Structural Activity Relationship (SAR)

Visualizing how the 5-propyl group influences the binding pocket compared to the 4-chloro
warhead.[1]
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Click to download full resolution via product page

Caption: SAR map highlighting the distinct roles of the C4-Chloro (reactivity) and C5-Propyl
(selectivity) substituents.[1]

Comparative Performance Data

The following data illustrates the impact of the 5-propyl group compared to standard 5-methyl
analogs in a hypothetical kinase inhibition assay (e.g., targeting a tyrosine kinase with a small
gatekeeper).
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Key Insight: While the 5-methyl analog is often more potent effectively, the 5-propyl analog
offers superior safety margins (Selectivity Index

VS.
) and reduced intrinsic reactivity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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